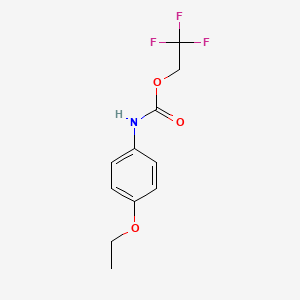
2,2,2-trifluoroethyl N-(4-ethoxyphenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-trifluoroethyl N-(4-ethoxyphenyl)carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a trifluoroethyl group and an ethoxyphenyl group attached to a carbamate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-trifluoroethyl N-(4-ethoxyphenyl)carbamate typically involves the reaction of 4-ethoxyaniline with 2,2,2-trifluoroethyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically involving the ethoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbamate moiety, potentially converting it into an amine.
Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide in polar aprotic solvents.
Major Products:
Oxidation: Formation of 4-ethoxybenzoic acid or 4-ethoxybenzaldehyde.
Reduction: Formation of 4-ethoxyaniline.
Substitution: Formation of various substituted carbamates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: 2,2,2-trifluoroethyl N-(4-ethoxyphenyl)carbamate is used as a building block in organic synthesis, particularly in the development of fluorinated compounds which are valuable in medicinal chemistry.
Biology: In biological research, this compound can be used to study the effects of fluorinated carbamates on enzyme activity and protein interactions.
Industry: In the industrial sector, it can be used in the production of agrochemicals, polymers, and specialty chemicals due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2,2,2-trifluoroethyl N-(4-ethoxyphenyl)carbamate involves its interaction with molecular targets such as enzymes. The trifluoroethyl group can enhance the binding affinity of the compound to the active site of enzymes, leading to inhibition of enzyme activity. The ethoxyphenyl group can further stabilize the interaction through hydrophobic and van der Waals interactions.
Comparación Con Compuestos Similares
- 2,2,2-trifluoroethyl N-(2-ethoxyphenyl)carbamate
- 2,2,2-trifluoroethyl N-(4-trifluoromethoxyphenyl)carbamate
- 2,2,2-trifluoroethyl N-(4-methoxyphenyl)carbamate
Comparison:
- 2,2,2-trifluoroethyl N-(2-ethoxyphenyl)carbamate: Similar structure but with the ethoxy group in a different position, which can affect its reactivity and binding properties.
- 2,2,2-trifluoroethyl N-(4-trifluoromethoxyphenyl)carbamate: Contains a trifluoromethoxy group instead of an ethoxy group, which can significantly alter its chemical properties and applications.
- 2,2,2-trifluoroethyl N-(4-methoxyphenyl)carbamate: Similar structure but with a methoxy group, leading to differences in polarity and reactivity.
Propiedades
IUPAC Name |
2,2,2-trifluoroethyl N-(4-ethoxyphenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO3/c1-2-17-9-5-3-8(4-6-9)15-10(16)18-7-11(12,13)14/h3-6H,2,7H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWLUHZQJCAWASF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














